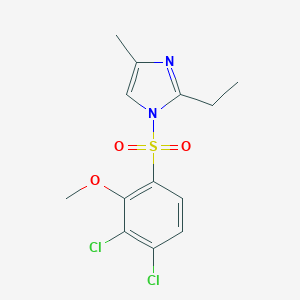

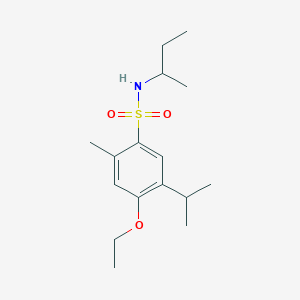

N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

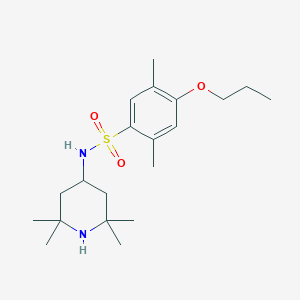

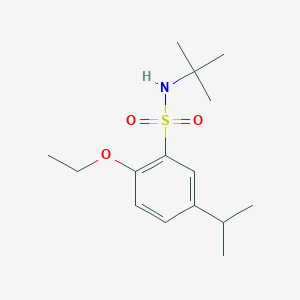

“N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide” is an organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl substituent with the chemical formula -C4H9 . The “ethoxy” part refers to an ethoxy group (-CH2CH3O), and “isopropyl” refers to an isopropyl group (-CH(CH3)2). The “methyl” part refers to a methyl group (-CH3), and “benzenesulfonamide” suggests the compound contains a benzene ring attached to a sulfonamide group (-SO2NH2).

Molecular Structure Analysis

The molecular structure would be based on the benzene ring, a hexagonal ring of six carbon atoms, with the ethoxy, isopropyl, methyl, and N-(sec-butyl)sulfonamide groups attached at the 4th, 5th, 2nd, and 1st positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzene ring might undergo electrophilic aromatic substitution, and the sulfonamide group could participate in reactions typical for amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring might make it relatively stable and hydrophobic, while the ethoxy and sulfonamide groups could enhance its solubility in polar solvents .Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, closely related to sulfonamides in terms of their application in consumer products, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies provide insights into how similar compounds might behave in the environment, including their biodegradability and potential to form more persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods and Environmental Contamination

Research on novel brominated flame retardants (NBFRs) and their occurrence in various matrices such as indoor air and consumer goods provides a framework for understanding the analytical methods used to detect and quantify similar organic compounds. This work highlights the importance of developing optimized analytical methods for a comprehensive assessment of chemical contaminants in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, closely related to the target compound, have been explored for their potential in organic synthesis and pharmaceutical applications. This research emphasizes the versatility of sulfonamide derivatives in the development of new functional molecules and pharmaceuticals (Kaneda, 2020).

Antioxidant Activity and Environmental Impact

A review on synthetic phenolic antioxidants (SPAs), which may share some functional similarities with the target compound, discusses their environmental occurrence, human exposure, and potential toxicity. This review underlines the need for further research into the environmental behaviors and toxicity effects of SPAs and their degradation products, highlighting the importance of developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVXJKYNNZVMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)

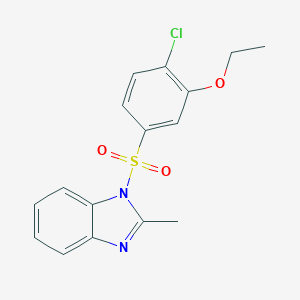

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344953.png)

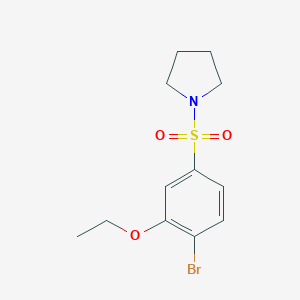

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)

amine](/img/structure/B344978.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B344981.png)